N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
This compound is a 1,4-dihydropyridinone derivative characterized by a central dihydropyridinone scaffold substituted with a phenylpiperazine methyl group at position 2 and an ethoxyphenyl acetamide moiety at position 1. The ethoxyphenyl group likely influences lipophilicity and metabolic stability, distinguishing it from analogs with shorter alkoxy chains .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-3-35-24-11-9-21(10-12-24)28-27(33)20-31-19-26(34-2)25(32)17-23(31)18-29-13-15-30(16-14-29)22-7-5-4-6-8-22/h4-12,17,19H,3,13-16,18,20H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFHVBTVCXNSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such ascholinesterase enzymes . The role of these enzymes is to break down neurotransmitters like acetylcholine in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets cholinesterase enzymes, it could influence the cholinergic signaling pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice. This suggests that the compound may have low bioavailability, which could limit its therapeutic potential.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. If it inhibits cholinesterase enzymes, it could lead to an increase in acetylcholine levels, potentially affecting neuronal signaling and causing various physiological effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions involving similar compounds have been shown to be sensitive to basic conditions. Additionally, the compound’s activity could be influenced by its interaction with other molecules in the cellular environment.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Dihydropyridine moiety : Known for its role in calcium channel modulation and as a pharmacophore in various bioactive compounds.
- Piperazine derivative : Often associated with psychoactive properties and receptor binding.
Molecular Formula
The molecular formula of the compound is .
- Calcium Channel Modulation : The dihydropyridine structure suggests that the compound may act on L-type calcium channels, similar to other dihydropyridine derivatives used as antihypertensive agents.
- Receptor Binding : The presence of the piperazine ring indicates potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Therapeutic Potentials
The biological activities of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide have been investigated in several studies:
Anticancer Activity
Research has indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related dihydropyridine derivatives have shown:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 10.5 |
| Compound B | HeLa (cervical) | 8.3 |
While specific data for this compound is limited, its structural analogs suggest potential anticancer properties.
Neuropharmacological Effects
The piperazine component is often linked to anxiolytic and antidepressant activities. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, leading to:
- Anxiolytic effects : Reduction in anxiety-like behavior in animal models.
- Antidepressant properties : Improvement in mood-related behaviors.
Case Studies
- In Vivo Studies : A study conducted on a related compound demonstrated significant reductions in tumor size in xenograft models, suggesting that modifications to the dihydropyridine structure can enhance anticancer efficacy.
- Clinical Trials : Although specific clinical trials for this compound are not reported, trials involving similar piperazine derivatives have shown promise in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from literature and pharmacological databases.
Structural and Functional Analogues
Table 1: Key Structural and Hypothesized Functional Comparisons
Key Observations
The Pharmacopeial Forum analogs (m, n, o) share the dihydropyridinone core but incorporate stereospecific diphenylhexan chains, suggesting tailored pharmacokinetic profiles .
Substituent Effects :
- The phenylpiperazine methyl group in the target compound may enhance affinity for serotonin or dopamine receptors compared to the pyridinylpiperazine in ’s analog .
- The 4-ethoxyphenyl group likely improves metabolic stability over the methoxy substituents in AZ331, as ethoxy groups resist oxidative degradation .
- Halogenation (e.g., bromine in AZ257) is associated with increased potency in dihydropyridines, though this is absent in the target compound .
Stereochemical Considerations: The Pharmacopeial Forum compounds (m, n, o) emphasize stereospecificity, with varying configurations at positions 2, 4, and 4.
Research Findings and Hypotheses
Dihydropyridinones are historically linked to calcium channel blockade, but the ethoxyphenyl and piperazine groups may shift selectivity toward neurological targets .
Metabolic Stability :
- Ethoxy substituents typically confer longer half-lives than methoxy groups due to reduced CYP450 metabolism, as seen in comparative studies of alkoxy-substituted dihydropyridines .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for AZ331/AZ257, involving Hantzsch dihydropyridine cyclization followed by piperazine coupling—a route validated in .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization steps to minimize side reactions (e.g., dimerization) .
- Reagents : Use triethylamine as a base for deprotonation and coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Inert Atmosphere : Nitrogen or argon is essential to prevent oxidation of the dihydropyridine core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, phenylpiperazine protons at δ 2.5–3.5 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N–H at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~508.2 m/z) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes:
- Receptor Binding : Radioligand competition assays (e.g., dopamine D2 or serotonin receptors due to the phenylpiperazine moiety) at concentrations 1–100 µM .
- Enzyme Inhibition : Test against kinases (IC50 determination via fluorescence-based assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Compare EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) .
- Selectivity Profiling : Use panels of related receptors/enzymes to identify off-target interactions .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can the compound’s interaction with biological targets be mechanistically characterized?
- Methodological Answer : Advanced techniques for target engagement:
- Molecular Docking : Simulate binding to homology models of receptors (e.g., dopamine D2 receptor PDB: 6CM4) to identify key residues (e.g., Asp114 hydrogen bonding) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for affinity determination .
- X-ray Crystallography : Co-crystallize the compound with purified target proteins to resolve binding modes .
Q. What methodologies are recommended for designing derivatives with improved selectivity or potency?
- Methodological Answer : Structure-activity relationship (SAR) optimization:
- Substitution Patterns : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
- Scaffold Modification : Introduce spirocyclic or fused rings to the dihydropyridine core for metabolic stability .
- Pharmacophore Modeling : Use software (e.g., Schrödinger Phase) to identify critical functional groups for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
